

# Physicochemical properties of sulindac methyl derivative.

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## Compound of Interest

Compound Name: *Sulindac methyl derivative*

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An In-depth Technical Guide on the Physicochemical Properties of Sulindac and its Methyl Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the non-steroidal anti-inflammatory drug (NSAID) sulindac, and outlines the methodologies for characterizing its methyl ester derivative. While extensive experimental data is available for the parent compound, sulindac, specific quantitative data for its methyl ester is not readily found in current literature. This guide presents the established data for sulindac to serve as a critical reference point and provides detailed, standardized protocols for the experimental determination of these properties for its derivatives.

## Physicochemical Properties

The methyl ester of sulindac is synthesized via esterification of the carboxylic acid group of the parent drug[1][2]. This structural modification is expected to alter key physicochemical parameters such as solubility and lipophilicity, which in turn can influence its pharmacokinetic profile.

## Chemical Identity

Property	Sulindac (Parent Compound)	Sulindac Methyl Ester (Derivative)
IUPAC Name	2-[(1Z)-5-fluoro-1-[[4-(methylsulfinyl)phenyl]methylidene]-2-methyl-1H-inden-3-yl]acetic acid[3]	methyl 2-[(3Z)-6-fluoro-2-methyl-3-[[4-(methylsulfinyl)phenyl]methylidene]inden-1-yl]acetate[4]
Synonyms	Clinoril, MK-231[5]	(1Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylen]-1H-indene-3-acetic acid methyl ester[4]
CAS Number	38194-50-2[5]	134439-52-4[4]
Molecular Formula	C <sub>20</sub> H <sub>17</sub> FO <sub>3</sub> S[3]	C <sub>21</sub> H <sub>19</sub> FO <sub>3</sub> S[6]
Molecular Weight	356.41 g/mol [5]	370.44 g/mol [6]

## Quantitative Physicochemical Data for Sulindac (Parent Compound)

The following table summarizes the experimentally determined physicochemical properties for sulindac. These values serve as a benchmark for the anticipated properties of its methyl derivative.

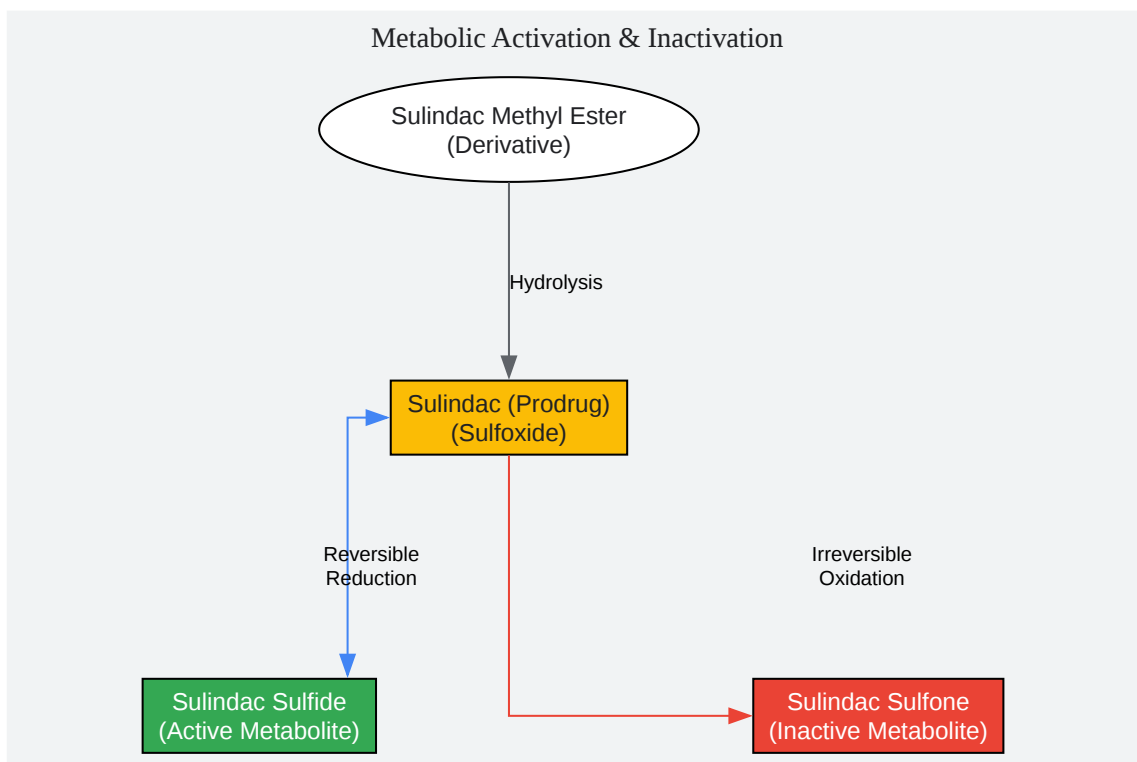
Parameter	Value
Melting Point (°C)	182 - 185 (with decomposition)[5][7]
Aqueous Solubility	Practically insoluble at pH < 4.5. Solubility increases with pH, reaching ~3.0 mg/mL at pH 7.[3][5] In PBS (pH 7.2), solubility is approximately 0.05 mg/mL.[8]
Organic Solvent Solubility	Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and sparingly soluble in ethanol (~2 mg/mL), methanol, and ethyl acetate.[5][8][9]
pKa	4.7 (at 25°C)[3][5]
LogP (Octanol-Water)	3.42[3]

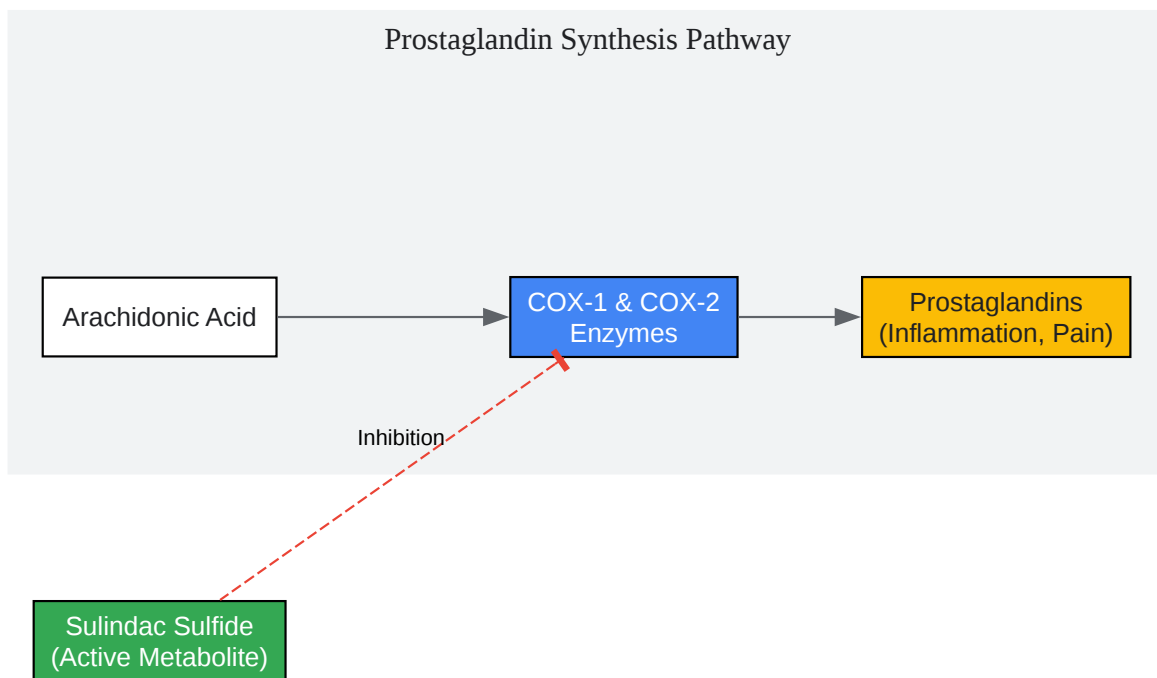
## Biological Activity and Mechanism of Action

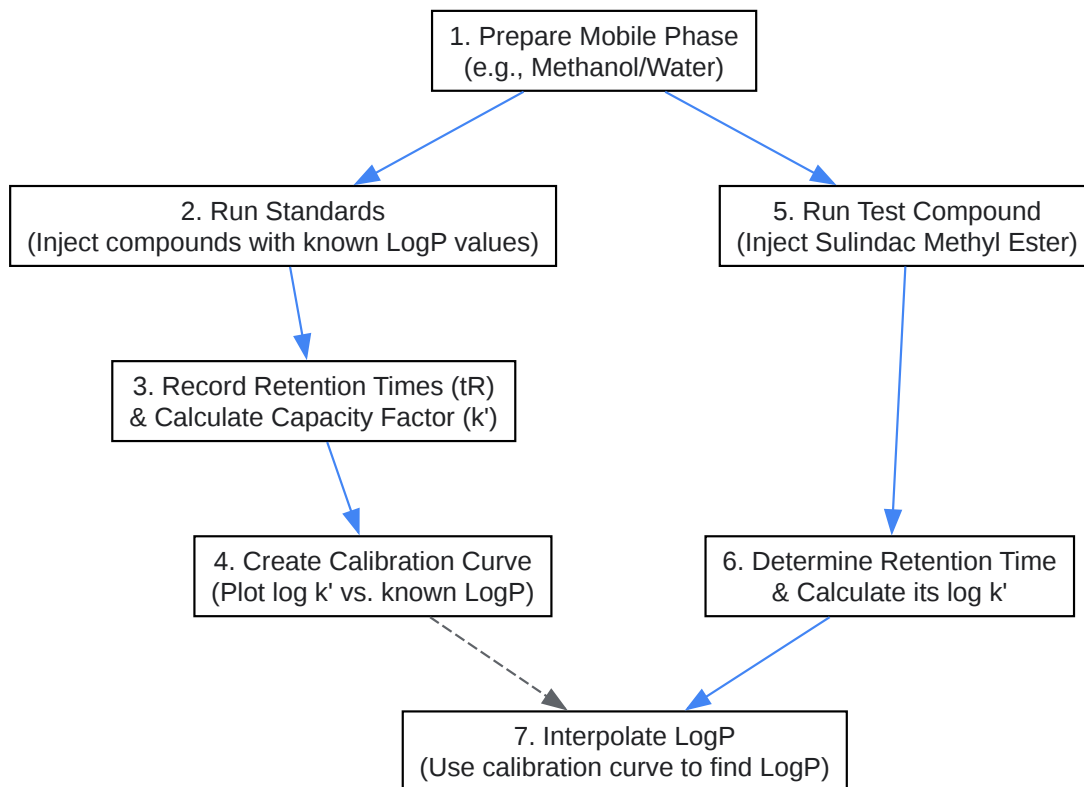
Sulindac is a prodrug that undergoes metabolic activation to exert its therapeutic effects. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain[10][11].

## Metabolic Pathway

In the body, sulindac is reversibly reduced to the pharmacologically active sulindac sulfide and irreversibly oxidized to the inactive sulindac sulfone[12][13]. The methyl ester derivative would first need to undergo hydrolysis to yield the parent sulindac before entering this metabolic cycle.







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